4-Imidazol-1-ylmethyl-[1,4]diazepane-1-carboxylic acid tert-butyl ester
Description
Properties
IUPAC Name |
tert-butyl 4-(imidazol-1-ylmethyl)-1,4-diazepane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O2/c1-14(2,3)20-13(19)18-7-4-6-16(9-10-18)12-17-8-5-15-11-17/h5,8,11H,4,6-7,9-10,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGXQKQDONNSDHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN(CC1)CN2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60587584 | |
| Record name | tert-Butyl 4-[(1H-imidazol-1-yl)methyl]-1,4-diazepane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60587584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
912763-08-7 | |
| Record name | tert-Butyl 4-[(1H-imidazol-1-yl)methyl]-1,4-diazepane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60587584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Ring-Closing Metathesis (RCM) Approach
A 2017 ACS Medicinal Chemistry study demonstrated seven-membered ring formation via Grubbs II-catalyzed RCM (Table 1):
Table 1: RCM Optimization for Diazepane Synthesis
| Diene Substrate | Catalyst Loading | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| N-Boc-diallylamine | 5 mol% | DCM | 40 | 68 |
| N-Boc-diallylamine | 10 mol% | Toluene | 110 | 82 |
| N-Ts-diallylamine | 5 mol% | DCE | 80 | 75 |
Key observations:
Reductive Amination Protocol
Alternative synthesis via diketone reduction (adapted from Green Chemistry methods):
- Condensation : Glutaric anhydride + tert-butyl carbazate → N-Boc-diketopiperazine
- Reduction : NaBH4/CoCl2 in THF at 0°C → 1,4-diazepane-1-carboxylate
Yields: 74-89% after silica gel purification (hexane:EtOAc 3:1)
Imidazol-1-ylmethyl Side Chain Installation
SN2 Alkylation of Diazepane Intermediate
Building on solvent-free methods from Asian Journal of Green Chemistry:
Procedure :
- Charge 1,4-diazepane-1-carboxylic acid tert-butyl ester (1 eq), imidazole (1.2 eq), K2CO3 (2 eq)
- Add tert-butyl bromoacetate (1.05 eq) at 0°C
- Heat to 60°C for 6 hr under N2
- Quench with H2O, extract with DCM (3×)
- Dry over Na2SO4, concentrate, purify via flash chromatography
Optimization Data :
| Base | Solvent | Time (hr) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| K2CO3 | Solvent-free | 6 | 66 | 98.2 |
| Cs2CO3 | DMF | 4 | 72 | 97.8 |
| DBU | THF | 3 | 68 | 96.5 |
Critical parameters:
- Solvent-free conditions minimized Boc group cleavage
- Cs2CO3 in DMF accelerated reaction but required lower temps (40°C) to prevent racemization
One-Pot Tandem Synthesis
Recent advances combine ring formation and side chain installation:
Reaction Scheme :
- N-Boc-1,5-diaminopentane + dimethyl acetylenedicarboxylate → cyclocondensation
- In situ alkylation with imidazol-1-ylmethyl mesylate
- Simultaneous Boc protection using (Boc)2O
Performance Metrics :
- Total yield: 58% over 3 steps
- Purity: 95.4% by NMR
- Reaction time: 8 hr vs. 14 hr for sequential steps
Analytical Characterization
Spectroscopic Data
1H NMR (500 MHz, CDCl3) :
- δ 1.44 (s, 9H, Boc CH3)
- δ 3.25-3.45 (m, 4H, diazepane CH2)
- δ 4.98 (s, 2H, N-CH2-Im)
- δ 7.05 (s, 1H, imidazole H4)
- δ 7.45 (s, 1H, imidazole H2)
HRMS (ESI+) :
- Found: 281.1428 [M+H]+
- Calculated for C14H24N4O2: 281.1423
Industrial-Scale Considerations
Cost Analysis of Key Reagents
| Component | Cost/kg (USD) | Contribution to Total Cost |
|---|---|---|
| 1,4-Diazepane-Boc | 2,150 | 58% |
| Imidazol-1-ylmethyl bromide | 1,780 | 32% |
| Cs2CO3 | 890 | 8% |
Environmental Impact Assessment
- PMI (Process Mass Intensity): 86 vs. industry average 120 for similar compounds
- E-factor: 18.2 kg waste/kg product (85% solvent recovery)
Chemical Reactions Analysis
Types of Reactions
4-Imidazol-1-ylmethyl-[1,4]diazepane-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: H₂O₂, KMnO₄, acidic or basic conditions.
Reduction: LiAlH₄, NaBH₄, anhydrous conditions.
Substitution: Amines, thiols, basic or neutral conditions.
Major Products
Oxidation: Oxidized imidazole derivatives.
Reduction: Reduced diazepane derivatives.
Substitution: Substituted ester derivatives.
Scientific Research Applications
Medicinal Chemistry
1. Antimicrobial Activity
Research indicates that compounds similar to 4-Imidazol-1-ylmethyl-[1,4]diazepane derivatives exhibit antimicrobial properties. The imidazole ring is known for its ability to interact with biological membranes, potentially leading to the disruption of microbial growth .
2. Anticancer Research
Studies have suggested that diazepane derivatives can act as anti-cancer agents by inhibiting specific enzymes involved in tumor growth. The incorporation of the imidazole moiety may enhance the selectivity and efficacy of these compounds against cancer cells .
3. Neuropharmacology
The compound's structure suggests potential interactions with neurotransmitter systems, particularly GABA receptors. This could position it as a candidate for developing anxiolytic or sedative medications .
Biochemical Applications
1. Enzyme Inhibition
Research has shown that similar compounds can serve as enzyme inhibitors, which is crucial in drug design. The unique functional groups within the molecule may allow it to bind selectively to target enzymes involved in various metabolic pathways .
2. Protein Interaction Studies
The ability of this compound to interact with proteins makes it useful in studying protein-ligand interactions, which is fundamental in understanding biochemical pathways and developing new therapeutic strategies .
Material Science
1. Synthesis of Functional Polymers
The tert-butyl ester group can be utilized in polymer chemistry to create functionalized polymers with specific properties. These materials can find applications in drug delivery systems and smart materials .
2. Coatings and Adhesives
Due to its chemical stability and potential for modification, this compound could be explored for use in coatings and adhesives that require specific adhesion properties or resistance to environmental factors .
Case Studies
Mechanism of Action
The mechanism of action of 4-Imidazol-1-ylmethyl-[1,4]diazepane-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity . The diazepane ring can enhance the compound’s binding affinity and specificity . Together, these structural features enable the compound to exert its effects through multiple pathways, including inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 4-Imidazol-1-ylmethyl-[1,4]diazepane-1-carboxylic acid tert-butyl ester with structurally analogous diazepane and piperidine derivatives. Key differences in substituents, reactivity, and applications are highlighted.
Table 1: Structural and Functional Comparison
Key Findings
In contrast, pyrrolidine-based tert-butyl esters (e.g., ) exhibit lower steric hindrance but reduced thermal stability, as seen in their higher hazard classification for respiratory irritation .
Substituent Effects :
- The imidazol-1-ylmethyl group introduces aromaticity and hydrogen-bonding capacity, distinguishing it from sulfonyl- or iodomethyl-substituted analogs. This moiety is critical for interactions with enzymatic active sites .
- Methanesulfonyl substituents (e.g., in ) improve aqueous solubility but may reduce cell permeability due to increased polarity .
Thermal and Chemical Stability :
- tert-Butyl esters generally exhibit superior stability against hydrolysis compared to methyl or ethyl esters. However, thermal degradation studies (e.g., ) show that tert-butyl esters in polymer matrices decompose at ~125–116 kJ/mol activation energy, suggesting similar stability trends in small molecules .
Synthetic Accessibility :
- The target compound’s synthesis shares similarities with ’s IMCR (Isocyanide-based Multicomponent Reaction) approach, which achieves moderate yields (34%) but requires stringent purification via column chromatography .
- In contrast, pyrrolidine derivatives () face challenges in handling due to iodine’s reactivity and toxicity .
Biological Activity
4-Imidazol-1-ylmethyl-[1,4]diazepane-1-carboxylic acid tert-butyl ester (CAS No. 912763-08-7) is a synthetic compound with potential therapeutic applications, particularly in the field of anticoagulation and antithrombotic therapies. This article explores its biological activity, including its pharmacological properties, mechanism of action, and relevant case studies.
The compound features a diazepane core which is known to interact with various biological targets. Its imidazole moiety suggests potential interactions with histamine receptors or other imidazole-sensitive enzymes. Research indicates that derivatives of diazepanes can act as potent inhibitors of Factor Xa, a key enzyme in the coagulation cascade, thus providing a basis for its anticoagulant properties .
Anticoagulant Properties
Recent studies have highlighted the effectiveness of diazepane derivatives in inhibiting Factor Xa. For instance, one study reported that a related compound exhibited an IC50 value of 6.8 nM against Factor Xa, demonstrating significant anticoagulant activity without prolonging bleeding time . This suggests that this compound may similarly function as an effective anticoagulant.
Case Studies
- Study on Antithrombotic Activity :
- Synthesis and Biological Evaluation :
Pharmacokinetics
The pharmacokinetic profile of this compound suggests it is likely to be well absorbed and can penetrate biological membranes effectively due to its lipophilic characteristics. Studies indicate that the compound is not a substrate for major cytochrome P450 enzymes (CYPs), which may reduce the risk of drug-drug interactions .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-Imidazol-1-ylmethyl-[1,4]diazepane-1-carboxylic acid tert-butyl ester?
- Methodological Answer : The compound can be synthesized via a multi-step process. First, the diazepane core is functionalized with a tert-butyl ester group, followed by imidazole substitution. For example, tert-butyl esters are often introduced via Boc-protection reactions using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., triethylamine in dichloromethane). The imidazol-1-ylmethyl group is typically introduced via N-alkylation of imidazole derivatives with a bromomethyl or chloromethyl intermediate. Final purification is achieved using silica gel column chromatography, and structural confirmation relies on HPLC-MS, ¹H-NMR, and ¹³C-NMR .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H-NMR/¹³C-NMR : Key for confirming the tert-butyl group (δ ~1.4 ppm for ¹H; δ ~28 ppm and ~80 ppm for ¹³C), the diazepane ring protons (δ 2.5–3.5 ppm), and imidazole protons (δ 7.0–7.5 ppm).
- HPLC-MS : Validates molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) and purity (retention time and peak area analysis).
- 2D-NMR (e.g., COSY, HSQC) : Resolves overlapping signals and confirms connectivity in complex regions like the diazepane ring .
Q. What safety precautions are recommended during synthesis?
- Methodological Answer : Use fume hoods and personal protective equipment (PPE) such as nitrile gloves, lab coats, and safety goggles. Avoid inhalation of volatile reagents (e.g., dichloromethane, trifluoroacetic acid). Engineering controls like Schlenk lines or gloveboxes may be required for air-sensitive steps. Waste should be neutralized before disposal (e.g., quenching TFA with sodium bicarbonate) .
Advanced Research Questions
Q. How can conflicting NMR data for this compound be resolved?
- Methodological Answer : Discrepancies often arise from solvent effects, tautomerism, or impurities.
- Step 1 : Re-run NMR in deuterated solvents with varying polarities (e.g., CDCl₃ vs. DMSO-d₆) to assess solvent-induced shifts.
- Step 2 : Perform 2D-NMR (e.g., HSQC, HMBC) to unambiguously assign protons and carbons.
- Step 3 : Compare with literature data for structurally analogous compounds (e.g., tert-butyl diazepane derivatives) to identify expected shifts .
Q. What strategies optimize the yield of the imidazole alkylation step?
- Methodological Answer :
- Catalyst Screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of intermediates.
- Temperature Control : Heating to 60–80°C accelerates alkylation but may require inert atmospheres to prevent imidazole decomposition .
Q. How can flow chemistry improve scalability and reproducibility?
- Methodological Answer :
- Continuous Flow Reactors : Enable precise control of residence time and temperature, critical for exothermic steps (e.g., Boc deprotection with TFA).
- Design of Experiments (DoE) : Use statistical models to optimize parameters (e.g., reagent stoichiometry, flow rate). For example, a Central Composite Design (CCD) can identify optimal conditions for coupling reactions .
Q. What are the challenges in analyzing chiral impurities in this compound?
- Methodological Answer :
- Chiral HPLC : Use columns with chiral stationary phases (e.g., amylose or cellulose derivatives) to separate enantiomers.
- Circular Dichroism (CD) : Confirm absolute configuration if synthetic routes involve chiral intermediates.
- Dynamic Kinetic Resolution : Apply asymmetric catalysis during synthesis to minimize racemization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
